6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide
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Overview
Description
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclopenta[e][1,2]thiazine ring system, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide involves several steps. One common method includes the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to yield the desired product . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the compound with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including substitution and oxidation. For instance, the reaction of the methyl ester with hetarylamines is a substitution reaction that results in the formation of 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides . Common reagents used in these reactions include solvents like methanol and catalysts that promote the reaction under controlled conditions.
Scientific Research Applications
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide has several scientific research applications. It is used as an intermediate in the production of Lornoxicam, an analgesic and anti-inflammatory agent . Additionally, its unique structure makes it a valuable compound for studying the pharmacological activities of related heterocyclic compounds, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, derivatives of similar structures have been reported as active inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), indicating potential antiviral activity . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide can be compared to other similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds share a similar heterocyclic ring system and exhibit various pharmacological activities, including antimicrobial, antiviral, and anticancer properties . the unique substitution pattern and functional groups in this compound contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12ClN3O4S |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-5H-cyclopenta[e]thiazine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O4S/c1-18-12(14(20)17-11-4-2-3-5-16-11)13(19)9-6-8(15)7-10(9)23(18,21)22/h2-5,7,19H,6H2,1H3,(H,16,17,20) |
InChI Key |
QLSZYMHQPPZJNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(C2)Cl)O)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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